1,2-ビス(フェニルスルフィニル)エタン

説明

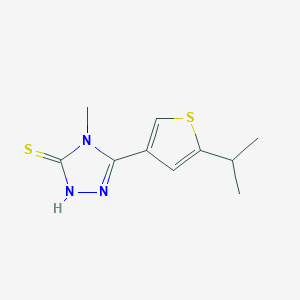

1,2-Bis(phenylsulfinyl)ethane is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a versatile building block in organic synthesis, particularly in the formation of sulfones and coordination polymers, and has been studied for its molecular structure and binding behaviors.

Synthesis Analysis

The base-mediated synthesis of 1-aryl-4-(phenylsulfonyl)butan-1-ones from 1,2-bis(phenylsulfonyl)ethane and ketones is a novel method that utilizes 1,2-bis(phenylsulfonyl)ethane as a sulfone resource. This approach represents a significant advancement in the preparation of sulfones, demonstrating the compound's utility as a reagent in organic synthesis .

Molecular Structure Analysis

The molecular structure of 1,2-bis(phenylsulfinyl)ethane has been extensively studied, revealing insights into its stereochemistry and coordination behavior. Diastereoisomeric meso and rac forms of the compound have been separated and analyzed, showing different conformations when uncoordinated or coordinated to metals such as platinum. The coordination around platinum involves two chlorides and two sulfur atoms of the organic ligand, with the geometry being close to square planar or slightly tetrahedrally distorted . Additionally, lanthanide(III) coordination polymers with 1,4-bis(phenylsulfinyl)butane, a related compound, form unique noninterpenetrated two-dimensional nets, indicating the structural versatility of these types of compounds .

Chemical Reactions Analysis

1,2-Bis(phenylsulfinyl)ethane has been used to synthesize various metal complexes. The properties of these complexes, such as bond type and ligand field parameters, have been characterized, showing no significant differences between complexes of the meso and racemic forms of the ligands . Furthermore, the compound has been involved in cyclization reactions, demonstrating its reactivity and potential for creating phenylsulfonyl-substituted cyclopentenes through a [4+1] anionic annulation approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-bis(phenylsulfinyl)ethane and its derivatives have been inferred from various studies. The compound's ability to form coordination polymers and complexes with transition metals suggests a degree of flexibility and reactivity that is valuable in materials science and catalysis . The synthesis and application of related compounds, such as bis[1,2-(4-aryl-2-alkyl-1H-inden-1-yl)]ethane, further highlight the compound's utility in the preparation of olefin polymerization catalysts .

科学的研究の応用

アリル位C-H酸化の触媒

1,2-ビス(フェニルスルフィニル)エタン: は、アリル位C-H酸化反応において触媒として使用されます 。このプロセスは、有機合成における重要な中間体である分岐アリルエステルの合成に不可欠です。この化合物は、有機分子中の二重結合に近接するC-H結合を選択的に酸化させる能力があり、化学者にとって重要なツールとなっています。

マクロサイクルの合成

この化合物は、アリル位C-H酸化によるマクロサイクル形成の触媒として役立ちます 。マクロサイクルは、医薬品から材料科学まで幅広い用途を持つ、大きな環状分子です。この文脈における1,2-ビス(フェニルスルフィニル)エタンの使用により、これらの複雑な構造をより環境に優しく効率的に合成することができます。

アミノアルコール誘導体の調製

医薬品化学の分野では、アミノアルコール誘導体は、アリル位C-Hアミノ化反応の触媒として1,2-ビス(フェニルスルフィニル)エタンを使用して合成されます 。これらの誘導体は、新規医薬品および生物活性分子の開発において重要です。

Buchwald-Hartwigクロスカップリング反応

この化合物は、Buchwald-Hartwigクロスカップリング反応においても配位子として使用されます 。この反応は、炭素-窒素結合を形成し、医薬品業界において、有効成分を含む複雑な分子を生成するために広く使用されています。

鈴木-宮浦カップリング

1,2-ビス(フェニルスルフィニル)エタン: は、鈴木-宮浦カップリング反応にも応用されています 。この反応は、炭素-炭素結合を形成するための強力なツールであり、ポリマーや天然物などのさまざまな有機化合物の合成に広く使用されています。

スチールカップリング

さまざまな有機基間の炭素-炭素結合を形成するために使用されるスチールカップリング反応は、1,2-ビス(フェニルスルフィニル)エタンを配位子として用いています 。この反応は、複雑な有機分子および材料科学における合成に特に有用です。

C-H活性化

この化合物は、通常反応性のない炭素-水素結合の直接官能基化を可能にする方法であるC-H活性化プロセスに関与しています 。この用途は、有機合成の分野において画期的であり、より効率的に複雑な分子を生成するための新しい経路を開きます。

グリーンケミストリーの応用

最後に、1,2-ビス(フェニルスルフィニル)エタンは、特に触媒において、グリーンケミストリーの原則と整合しています 。これは、触媒効率を向上させるために使用され、それによって化学反応における廃棄物とエネルギー消費を削減します。これは、より持続可能で環境に優しい化学プロセスに向けた世界的な取り組みと一致しています。

作用機序

- The primary targets for 1,2-Bis(phenylsulfinyl)ethane are not well-documented in the literature. However, it is commonly used as a ligand in transition metal catalysis, particularly with palladium complexes . As a ligand, it interacts with metal centers and facilitates various reactions.

- Specifically, in allylic C-H oxidation, it serves as a catalyst, enabling the selective oxidation of allylic C-H bonds to form branched allylic esters, macrocycles, and amino alcohol derivatives .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

将来の方向性

特性

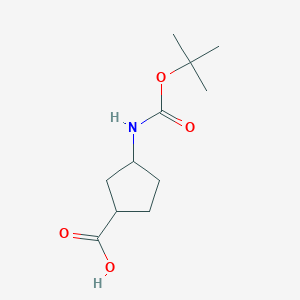

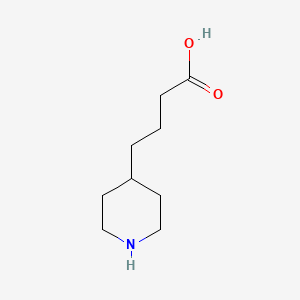

IUPAC Name |

2-(benzenesulfinyl)ethylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZMCUCIIIAHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40422904 | |

| Record name | 1,2-Bis(phenylsulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6099-21-4 | |

| Record name | 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6099-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(phenylsulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,2-Ethanediyldisulfinyl)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 1,2-Bis(phenylsulfinyl)ethane?

A1: 1,2-Bis(phenylsulfinyl)ethane (C₁₄H₁₄O₂S₂) has a molecular weight of 278.38 g/mol. It exists as two diastereomers: meso and racemic. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, confirm its structure and distinguish between the isomers. For detailed spectroscopic data, refer to the analysis provided in [].

Q2: How does the structure of 1,2-Bis(phenylsulfinyl)ethane influence its coordination behavior?

A2: The presence of two sulfinyl groups (S=O) in 1,2-Bis(phenylsulfinyl)ethane allows it to act as a bidentate ligand, coordinating to metal centers like Palladium(II) through either both oxygen atoms (O,O'-binding mode) or one oxygen and one sulfur atom (O,S'-binding mode) [, , , , ]. This versatility in coordination modes influences its applications in catalysis.

Q3: How does 1,2-Bis(phenylsulfinyl)ethane function as a catalyst in organic reactions?

A3: 1,2-Bis(phenylsulfinyl)ethane, particularly when complexed with palladium(II) acetate (known as the White catalyst), exhibits catalytic activity in various organic transformations. It plays a crucial role in allylic C–H oxidation [, ], C-Aryl glycoside formation [], and intramolecular oxidative cyclization of terminal olefins [].

Q4: What factors influence the catalytic activity of 1,2-Bis(phenylsulfinyl)ethane complexes?

A4: The nature of the metal center, the counterions present, and the solvent system significantly impact the catalytic activity of 1,2-Bis(phenylsulfinyl)ethane complexes. For instance, replacing trifluoroacetate ligands with acetate ligands in palladium(II) complexes significantly reduces the favorability of 1,2-Bis(phenylsulfinyl)ethane coordination [].

Q5: Can you provide an example of how reaction conditions impact selectivity when using 1,2-Bis(phenylsulfinyl)ethane as a catalyst?

A5: In the allylic oxidation of 2-allylbenzoic acids, the use of 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate catalyst with oxygen in DMSO yields different products depending on the pH. Acidic conditions favor 3-ethylidenephthalides, while basic conditions lead to 3-vinylphthalides, highlighting the importance of reaction conditions on product selectivity [].

Q6: How can 1,2-Bis(phenylsulfinyl)ethane be purified?

A7: Common purification techniques for 1,2-Bis(phenylsulfinyl)ethane include washing with cold ethanol, recrystallization from acetone, and silica gel column chromatography using a methanol/dichloromethane eluent system [].

Q7: Are there any reported applications of 1,2-Bis(phenylsulfinyl)ethane in materials chemistry?

A8: While its use as a ligand in coordination polymers has been explored [, ], there's limited information available on its applications in materials chemistry. Further research is needed to fully understand its potential in this field.

Q8: Has 1,2-Bis(phenylsulfinyl)ethane been studied using computational chemistry methods?

A9: While computational studies on the photoisomerization dynamics of a ruthenium complex containing 1,2-Bis(phenylsulfinyl)ethane have been conducted [], broader computational investigations into its properties and reactivity are limited.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)